![molecular formula C29H38N2O6 B13393008 4-Benzo[1,3]dioxol-5-yl-1-dibutylcarbamoylmethyl-2-(4-methoxy-phenyl)-pyrrolidine-3-carboxylic acid](/img/structure/B13393008.png)
4-Benzo[1,3]dioxol-5-yl-1-dibutylcarbamoylmethyl-2-(4-methoxy-phenyl)-pyrrolidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Atrasentan is a potent, selective endothelin A receptor antagonist. It is primarily being investigated for its potential in treating various kidney diseases, including IgA nephropathy and diabetic kidney disease . Additionally, atrasentan has been studied for its efficacy in treating certain types of cancer, such as non-small cell lung cancer .
准备方法
The synthesis of atrasentan involves several steps, starting with the preparation of key intermediatesIndustrial production methods focus on optimizing reaction conditions to ensure high yield and purity of the final product .
化学反应分析
Atrasentan undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the pyrrolidine ring.
Reduction: Used to reduce specific functional groups, enhancing the compound’s stability.
科学研究应用
作用机制
Atrasentan works by selectively blocking the endothelin A receptor, which is implicated in the development of proteinuria and subsequent kidney damage. This mechanism makes atrasentan a potent candidate for reducing proteinuria and potentially preserving kidney function across a broad patient demographic . The molecular targets and pathways involved include the endothelin signaling pathway, which plays a crucial role in vascular homeostasis and cell proliferation .
相似化合物的比较
Atrasentan is compared with other endothelin receptor antagonists such as sitaxentan and ambrisentan. While sitaxentan and ambrisentan are primarily used for treating pulmonary arterial hypertension, atrasentan is unique in its application for kidney diseases and certain cancers . Other similar compounds include sparsentan and iptacopan, which are also being investigated for their potential in treating IgA nephropathy .
Atrasentan’s selectivity for the endothelin A receptor and its promising results in clinical trials make it a unique and valuable compound in the field of medical research.
生物活性
4-Benzo[1,3]dioxol-5-yl-1-dibutylcarbamoylmethyl-2-(4-methoxy-phenyl)-pyrrolidine-3-carboxylic acid, a complex organic compound, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Formula:
- Molecular Formula: C29H38N2O6
- Molecular Weight: 502.62 g/mol
- IUPAC Name: this compound
- CAS Registry Number: 9914310
The compound features a pyrrolidine ring substituted with a benzo[1,3]dioxole moiety and a methoxyphenyl group, which may contribute to its biological activity.
Anticancer Properties
Research indicates that derivatives of pyrrolidine compounds exhibit significant anticancer activity. For instance, studies have shown that related compounds demonstrate medium cytotoxicity against various cancer cell lines including A549 (lung cancer) and MCF7 (breast cancer) when tested using the MTT assay .
Table 1: Cytotoxicity of Pyrrolidine Derivatives
Compound Name | Cell Line Tested | IC50 (µM) |
---|---|---|
Compound A | A549 | 15 |
Compound B | MCF7 | 20 |
4-Benzo[1,3]dioxol... | A549 | TBD |
The exact IC50 values for 4-Benzo[1,3]dioxol... are yet to be determined but are expected to follow similar trends observed in related compounds.
The mechanism by which these compounds exert their cytotoxic effects often involves the induction of apoptosis in cancer cells. This may be facilitated through the modulation of key signaling pathways involved in cell survival and proliferation. For example, the introduction of lipophilic substituents has been shown to enhance binding affinity to target proteins involved in tumor growth .
Case Studies and Research Findings
A notable study highlighted the synthesis of dispirooxindole derivatives that include pyrrolidine structures. These derivatives exhibited varying degrees of cytotoxicity against different cancer cell lines. The findings suggested that structural modifications could lead to enhanced biological activity .
Another investigation focused on the structure-activity relationship (SAR) of related compounds. It was found that smaller substituents on the aromatic rings significantly increased antiproliferative activity compared to larger groups . This emphasizes the importance of molecular design in developing effective anticancer agents.
属性
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38N2O6/c1-4-6-14-30(15-7-5-2)26(32)18-31-17-23(21-10-13-24-25(16-21)37-19-36-24)27(29(33)34)28(31)20-8-11-22(35-3)12-9-20/h8-13,16,23,27-28H,4-7,14-15,17-19H2,1-3H3,(H,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTJMGVDPWRKOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)CN1CC(C(C1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。